molecular formula C9H17ClN2O2 B11784193 (S)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride

(S)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride

Cat. No.: B11784193
M. Wt: 220.69 g/mol
InChI Key: DUZMXZVSNZBVSK-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride is a chemical compound with a molecular formula of C9H16N2O2·HCl It is a derivative of pyrrolidinone and piperidine, which are both important structures in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidin-2-one and piperidine.

    Reaction Conditions: The reaction involves the hydroxylation of the pyrrolidinone ring and the subsequent attachment of the piperidine moiety. This can be achieved through a series of steps including nucleophilic substitution and reduction reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce a fully saturated piperidine ring.

Scientific Research Applications

(S)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (S)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the piperidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(Piperidin-4-yl)pyrrolidin-2-one: A similar compound without the hydroxyl group.

    4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one: The non-chiral version of the compound.

    N-(Piperidin-4-yl)pyrrolidin-2-one: A derivative with a different substitution pattern.

Uniqueness

(S)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride is unique due to its specific stereochemistry and the presence of both the hydroxyl group and the piperidine ring. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H17ClN2O2

Molecular Weight

220.69 g/mol

IUPAC Name

(4S)-4-hydroxy-1-piperidin-4-ylpyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C9H16N2O2.ClH/c12-8-5-9(13)11(6-8)7-1-3-10-4-2-7;/h7-8,10,12H,1-6H2;1H/t8-;/m0./s1

InChI Key

DUZMXZVSNZBVSK-QRPNPIFTSA-N

Isomeric SMILES

C1CNCCC1N2C[C@H](CC2=O)O.Cl

Canonical SMILES

C1CNCCC1N2CC(CC2=O)O.Cl

Origin of Product

United States

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